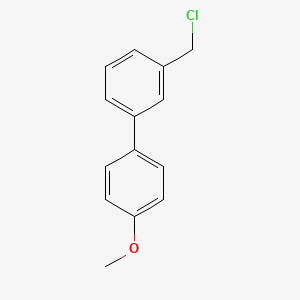
2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid is an organic compound characterized by the presence of a piperidine ring and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is often introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy precursor reacts with a halogenated aromatic compound.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the phenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetic acid moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoromethoxy-substituted phenyl groups on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the piperidine ring and the trifluoromethoxy group may impart unique pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can be advantageous.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity, while the trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethoxy group, which may result in different pharmacological properties.
2-(Morpholin-4-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid: Contains a morpholine ring instead of a piperidine ring, potentially altering its biological activity.
2-(Piperidin-1-yl)-2-(4-methoxyphenyl)acetic acid: Has a methoxy group instead of a trifluoromethoxy group, which can affect its chemical reactivity and biological interactions.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Piperidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)acetic acid imparts unique chemical and biological properties. This group can enhance the compound’s metabolic stability and lipophilicity, making it distinct from similar compounds without this substitution.
Properties
Molecular Formula |
C14H16F3NO3 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-[4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)21-11-6-4-10(5-7-11)12(13(19)20)18-8-2-1-3-9-18/h4-7,12H,1-3,8-9H2,(H,19,20) |
InChI Key |
SJHIMYIMGYLWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)





![3-m-tolyl-1H-[1,2,4]triazole](/img/structure/B12123445.png)


![(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12123476.png)
![3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B12123479.png)
amine](/img/structure/B12123485.png)
![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12123500.png)
